2-(Methylsulfinyl)naphthalene

Overview

Description

Synthesis Analysis

While specific synthesis methods for 2-(Methylsulfinyl)naphthalene are not directly mentioned in the search results, naphthalene derivatives have been synthesized by a “building-blocks approach” connected through a-bond, double bond, and triple bond . Another method involves multicomponent reactions utilizing 2-naphthol as one of the starting materials .Molecular Structure Analysis

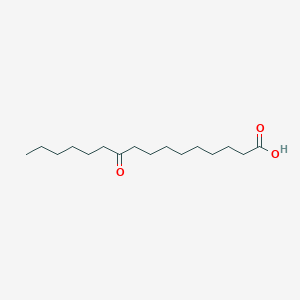

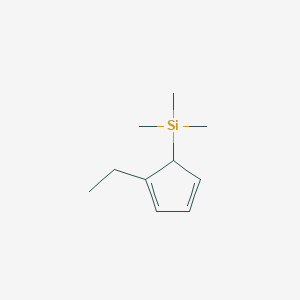

The molecular structure of 2-(Methylsulfinyl)naphthalene consists of a naphthalene ring with a methylsulfinyl group attached . The exact structural details are not provided in the search results.Scientific Research Applications

Chemical Synthesis

2-(Methylsulfinyl)naphthalene is involved in chemical synthesis processes. For example, it is a product of cascade reactions of benzoyl sulfoxonium ylides with α-diazocarbonyl compounds, leading to the formation of functionalized naphthalenones. These naphthalenone derivatives are versatile intermediates for creating various naphthalene derivatives, demonstrating the compound's importance in synthetic chemistry (Chen, Wang, Zhang, & Fan, 2019).

Environmental Studies

Research on naphthalene and its derivatives, including 2-(methylsulfinyl)naphthalene, provides insights into environmental toxicity and degradation. For example, studies on the toxicity of naphthalene derivatives to marine organisms help in understanding the environmental impact of these compounds (Ott, Harris, & O'Hara, 1978). Furthermore, research on anaerobic degradation pathways of naphthalene derivatives by sulfate-reducing bacteria offers valuable knowledge for bioremediation strategies (Meckenstock, Annweiler, Michaelis, Richnow, & Schink, 2000).

Catalysis and Material Science

In the field of catalysis and material science, naphthalene derivatives, including 2-(methylsulfinyl)naphthalene, play a role. For instance, these compounds are involvedin ligand-coupling reactions and have been studied for their potential in catalytic processes. Research on sulfoxides, including 1-(alkyl- or aryl-sulfinyl)naphthalenes, shows how these compounds undergo substitution reactions with Grignard reagents, indicating their importance in organic synthesis and catalysis (Baker, Hockless, Pocock, Sargent, Skelton, Sobolev, Twiss, & White, 1995).

Nanotechnology and Supramolecular Chemistry

2-(Methylsulfinyl)naphthalene derivatives are also significant in the development of naphthalene diimides (NDIs), which have applications in nanotechnology and supramolecular chemistry. NDIs, including core-substituted derivatives, are used in supramolecular chemistry, sensor development, and applications in artificial photosynthesis and solar cell technology, showing the broad scope of applications of naphthalene derivatives in advanced material science (Kobaisi, Bhosale, Latham, Raynor, & Bhosale, 2016).

Geothermal Energy Research

In the context of geothermal energy, derivatives of naphthalene, including 2-(methylsulfinyl)naphthalene, are investigated as potential tracers in geothermal reservoirs. Studies on polyaromatic sulfonates, such as2-naphthalene sulfonate, provide insights into their suitability and stability under high-temperature conditions typical of geothermal reservoirs, indicating their utility in tracing and monitoring geothermal energy exploitation (Rose, Benoit, & Kilbourn, 2001).

Advanced Chemical Analysis

Research has also been conducted on the synthesis and characterization of compounds related to 2-(methylsulfinyl)naphthalene, employing advanced analytical techniques like XRD, FT-IR, UV-Vis, and NMR. These studies provide valuable information on the molecular and chemical properties of naphthalene derivatives, contributing to the field of analytical chemistry and material science (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Green Chemistry and Environmental Sustainability

The potential of naphthalene derivatives, including 2-(methylsulfinyl)naphthalene, in green chemistry and environmental sustainability is also being explored. Studies on the catalytic performance of molecular sieves for acylation reactions highlight the environmentally friendly applications of these compounds in organic synthesis (Sun, Zhang, Jin, Mao, He, Li, Yan, Hu, Ma, Guo, & Yang, 2022).

Future Directions

While specific future directions for 2-(Methylsulfinyl)naphthalene are not mentioned in the search results, a study discusses the potential of sulfoxide-containing polymers (which would include 2-(Methylsulfinyl)naphthalene) for the surface functionalization of nanoparticles for long circulation and improved delivery .

Mechanism of Action

Target of Action

It is known that naphthalene and its derivatives often interact with various enzymes and proteins, affecting their function and leading to various biological effects .

Mode of Action

This interaction could potentially alter cellular processes, leading to the observed effects of the compound .

Biochemical Pathways

For instance, in bacteria, naphthalene degradation occurs via the formation of salicylate . It’s worth noting that the exact pathways may vary depending on the specific organism and environmental conditions .

Pharmacokinetics

For instance, naphthalene is known to be metabolized in the liver . The bioavailability of 2-(Methylsulfinyl)naphthalene would depend on factors such as its absorption and distribution within the body, as well as its metabolism and excretion .

Result of Action

Given its structural similarity to naphthalene, it may exhibit similar effects, such as interacting with various enzymes and proteins, leading to changes in their function and potentially altering cellular processes .

Action Environment

The action, efficacy, and stability of 2-(Methylsulfinyl)naphthalene can be influenced by various environmental factors. For instance, the presence of particulate matter can significantly affect the behavior and removal efficiency of naphthalene in bioretention facilities . Similarly, the concentration of naphthalene in stormwater can pose a risk to the environment due to its toxicity . These factors could potentially influence the action of 2-(Methylsulfinyl)naphthalene as well.

properties

IUPAC Name |

2-methylsulfinylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10OS/c1-13(12)11-7-6-9-4-2-3-5-10(9)8-11/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBRDXOMJHRAPSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402302 | |

| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylsulfinyl)naphthalene | |

CAS RN |

35330-76-8 | |

| Record name | 2-(METHYLSULFINYL)NAPHTHALENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402302 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

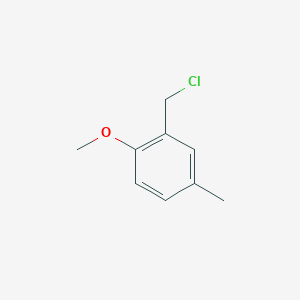

![4,6-Diphenyl-[2,2']bipyridinyl](/img/structure/B1608569.png)